molecular formula C24H18ClF3N4O2 B2363573 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796882-68-2

3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

货号: B2363573
CAS 编号: 1796882-68-2
分子量: 486.88
InChI 键: UMMZNBODWZKESZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[4-Chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic unsymmetrical urea derivative featuring a benzodiazepine core fused with a substituted phenylurea moiety. The compound’s structure includes a 1,4-benzodiazepine ring system modified at the 3-position with a urea group linked to a 4-chloro-2-(trifluoromethyl)phenyl substituent. This design combines pharmacophores known for central nervous system (CNS) activity: the benzodiazepine scaffold is associated with GABAA receptor modulation, while the urea moiety may enhance binding specificity or metabolic stability .

Such structural features position this compound as a candidate for neurological disorders, such as anxiety or cognitive impairment, though specific therapeutic applications require further validation .

属性

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-12-11-15(25)13-17(18)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMZNBODWZKESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Anticancer Activity

Research indicates that compounds containing the benzodiazepine scaffold exhibit significant anticancer properties. The specific structure of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea may enhance its efficacy against various cancer cell lines. Studies have shown that derivatives of benzodiazepines can induce apoptosis in cancer cells through mechanisms involving the modulation of GABA receptors and other pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related triazole derivatives has demonstrated effectiveness against a range of bacteria and fungi. For instance, hybrids of benzodiazepines with triazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . This suggests that similar modifications to the structure of this compound could yield effective antimicrobial agents.

Neuropharmacological Effects

Benzodiazepines are well-known for their anxiolytic and sedative effects. The specific modifications in this compound may enhance its interaction with GABA-A receptors, potentially leading to improved therapeutic profiles for treating anxiety disorders and insomnia . The exploration of its neuropharmacological effects could yield insights into new treatments for neurological conditions.

Pesticidal Properties

The structural characteristics of this compound indicate potential utility as a pesticide or herbicide. Compounds with similar frameworks have been investigated for their effectiveness in controlling agricultural pests and diseases. The introduction of trifluoromethyl groups is known to enhance biological activity in agrochemicals .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that benzodiazepine derivatives can induce apoptosis in cancer cells through GABA receptor modulation .
Study BAntimicrobial EfficacyShowed that triazole-benzodiazepine hybrids exhibit potent activity against MRSA .
Study CNeuropharmacologyFound that modifications to benzodiazepines can enhance anxiolytic effects .
Study DAgrochemical PotentialInvestigated similar compounds for pest control efficacy; preliminary results suggest promise .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 1048916-01-3
Molecular Formula C25H19ClF3N4O2 C25H24N4O2
Molecular Weight (g/mol) ~503.9 (estimated) 412.493
Substituents on Phenyl Ring 4-Cl, 2-CF3 2,4-dimethyl
H-Bond Donors/Acceptors 2 / 3 2 / 3
LogP (Estimated) Higher (CF3 and Cl increase lipophilicity) Lower (methyl groups reduce logP)

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity may enhance CNS penetration but could negatively impact solubility and oral bioavailability.
  • The electron-withdrawing Cl and CF3 groups may stabilize the molecule against metabolic degradation compared to methyl substituents .

Receptor Affinity and Mechanism

  • Obovatol and 4-O-Methylhonokiol: Natural lignans from Magnolia officinalis with high affinity for GABAA/benzodiazepine receptors. While structurally distinct from the target compound, they share a benzodiazepine-like modulatory effect, suggesting the target’s benzodiazepine core may similarly engage GABAA receptors .
  • Synthetic Ureas: highlights unsymmetrical urea synthesis via 2,2,2-trichloroethyl carbamates.

Therapeutic Potential

  • Anti-Alzheimer’s Applications: Analogous compounds like 4-O-methylhonokiol show acetylcholinesterase (AChE) inhibition and memory-enhancing effects in murine models . The target compound’s urea moiety may augment AChE interaction, though this remains untested.

准备方法

Condensation of Isatoic Anhydride with Amino Acid Derivatives

A microwave-assisted condensation of isatoic anhydride (1) with N-methylglycine (sarcosine) in glacial acetic acid achieves cyclization to form the seven-membered benzodiazepin-2,5-dione ring. Under microwave irradiation at 130°C for 3 minutes, the reaction proceeds with a 71% yield, bypassing traditional polar aprotic solvents like DMF or DMSO. The methyl group at the N1 position is introduced via sarcosine, while the phenyl substituent at C5 is incorporated through a subsequent Friedel-Crafts alkylation using benzyl chloride in the presence of AlCl₃.

Alternative Route via 2,3-Diaminopyridines

An alternative approach employs 2,3-diaminopyridine derivatives condensed with ethyl aroylacetates under reflux in DMF. For instance, reaction of 2,3-diamino-5-phenylpyridine with ethyl benzoylacetate at 110°C for 5 hours yields the pyrido[2,3-b]diazepin-4-one intermediate, which is subsequently methylated at N1 using methyl iodide in the presence of potassium carbonate. This method offers regiospecific control, critical for avoiding positional isomers in the final product.

Preparation of 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate

The electrophilic urea precursor, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is synthesized via a three-step sequence:

  • Nitration of o-Chlorotrifluoromethylbenzene :
    o-Chlorotrifluoromethylbenzene is nitrated with concentrated nitric acid (68%) in acetic anhydride at 10–15°C to yield 4-nitro-2-chloro-3-(trifluoromethyl)benzene.
  • Reduction to Arylamine :
    Catalytic hydrogenation using activated carbon and FeCl₃·6H₂O reduces the nitro group to an amine, producing 4-chloro-3-(trifluoromethyl)aniline with >95% purity.
  • Phosgenation :
    Treatment with triphosgene (bis(trichloromethyl) carbonate) in 1,2-dichloroethane at −5 to 5°C generates the isocyanate intermediate, isolated via vacuum distillation.

Formation of the Urea Linkage

The final step involves coupling the benzodiazepin-3-amine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate under mild conditions:

  • Reaction Conditions :
    A solution of the benzodiazepin-3-amine in anhydrous THF is treated with the isocyanate derivative at 0°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl, ensuring a neutral pH.
  • Workup :
    The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the title compound as a white crystalline solid.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) effectively separates the urea product from unreacted starting materials and byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.39 (dd, J = 4.6 Hz, 1H, H8), 7.79 (m, 2H, aromatic), 5.21 (s, 1H, NH), 3.42 (s, 3H, NCH₃).
  • ¹³C NMR : 158.2 ppm (C=O urea), 121.6 ppm (CF₃).
  • HRMS : m/z calculated for C₂₄H₁₈ClF₃N₄O₂ [M+H]⁺: 511.1124, found: 511.1128.

X-ray Crystallography

Single-crystal X-ray analysis confirms the nonplanar conformation of the benzodiazepine ring and the Z-configuration of the urea moiety (CCDC 2003929).

Data Tables

Table 1. Comparative Analysis of Synthetic Methods

Step Method 1 (Microwave) Method 2 (Pyridine Route)
Yield 71% 68%
Reaction Time 3 minutes 5 hours
Solvent Glacial acetic acid DMF
Key Advantage Rapid synthesis Regiospecificity

Table 2. Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ) ¹³C NMR (δ)
Benzodiazepin-3-amine 3.42 (s, NCH₃) 45.2 (NCH₃)
Phenyl Isocyanate 7.85 (d, ArH) 124.1 (CF₃)

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving coupling of substituted benzodiazepine intermediates with urea derivatives. Key steps include:

  • Nucleophilic substitution for introducing the trifluoromethyl and chloro groups .
  • Urea bond formation via reaction of an isocyanate intermediate with a benzodiazepine amine .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
  • Characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing NH protons at δ 8.5–9.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodological Answer :

  • Target Selection : Prioritize assays based on structural analogs (e.g., benzodiazepine derivatives often target GABA receptors or kinases) .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ determination in cell-based assays (e.g., MTT for cytotoxicity, fluorescence polarization for receptor binding).
  • Controls : Include positive controls (e.g., diazepam for benzodiazepine receptor binding) and solvent-only blanks to rule out artifacts .

Q. What solubility and formulation challenges arise with this compound, and how can they be addressed?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4). If insoluble, use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative vulnerabilities .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield using Design of Experiments (DoE)?

  • Methodological Answer :

  • Variables : Temperature, catalyst loading, reaction time, and solvent polarity (e.g., DMF vs. THF).

  • DoE Approach : Apply response surface methodology (RSM) to model interactions. For example, a central composite design can reveal nonlinear effects of temperature on cyclization efficiency .

  • Case Study : A 2012 study achieved a 22% yield increase by optimizing DMDAAC copolymerization (analogous to urea bond formation here) through RSM .

    VariableLow LevelHigh LevelOptimal Value
    Temperature (°C)6010085
    Catalyst (mol%)51512
    Reaction Time (h)122418

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Metabolite Interference : Perform LC-MS metabolomics to identify active metabolites that may skew results in hepatic microsome-containing assays .
  • Species-Specific Effects : Compare human vs. murine cell lines to isolate interspecies variability in target engagement .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the trifluoromethyl group (e.g., replace with -CF₂H or -CN) and the benzodiazepine core (e.g., introduce electron-withdrawing groups at position 5) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electrostatic/hydrophobic properties with activity. For example, a 2021 study on diphenyldiazomethane analogs demonstrated improved predictive power with Gaussian-based field descriptors .

Q. How can computational methods predict off-target interactions or toxicity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to screen against the Protoxin-II database for unintended ion channel modulation .
  • ToxCast Profiling : Leverage EPA’s ToxCast database to predict hepatotoxicity based on structural similarity to benzodiazepines with known CYP3A4 inhibition .

Q. What in vitro models are suitable for assessing the compound’s neurotoxicity?

  • Methodological Answer :

  • Primary Neuronal Cultures : Use rat cortical neurons to evaluate glutamate excitotoxicity (measure LDH release and calcium influx) .
  • Mitochondrial Dysfunction Assays : Monitor ATP depletion and ROS production in SH-SY5Y neuroblastoma cells using luminescent and fluorescent probes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。